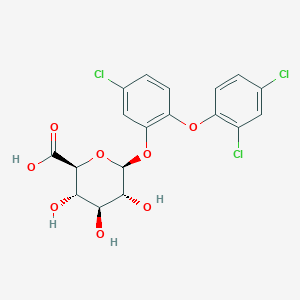![molecular formula C11H8ClN3O B3183082 11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one CAS No. 62773-10-8](/img/structure/B3183082.png)
11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one
Overview
Description
11-(Chloromethyl)-1,8,10-triazatricyclo[7400,2,7]trideca-2,4,6,9,11-pentaen-13-one is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a chloromethyl group and multiple nitrogen atoms within its tricyclic framework
Mechanism of Action
Target of Action
Similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, have been shown to selectively inhibit the enzyme cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
It’s plausible that, like other cox-2 inhibitors, it works by blocking the cox-2 enzyme, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
By inhibiting COX-2, it likely reduces the synthesis of prostaglandins, thereby affecting the biochemical pathways involved in inflammation and pain response .
Result of Action
If it acts as a cox-2 inhibitor, it would likely result in reduced inflammation and pain due to decreased prostaglandin production .
Biochemical Analysis
Biochemical Properties
This compound has been found to have a significant role in biochemical reactions. It has been identified as a selective inhibitor of the enzyme Cyclooxygenase-2 (COX-2) . The compound interacts with COX-2, an enzyme that plays a key role in the biosynthesis of prostaglandins, which are mediators of inflammation .
Cellular Effects
2-Chloromethyl-10H-benzo[4,5]imidazo[1,2-a]pyrimidin-4-one has shown to have effects on various types of cells. In vitro assays have demonstrated that the compound has a moderate to good selectivity for the inhibition of the COX-2 enzyme . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloromethyl-10H-benzo[4,5]imidazo[1,2-a]pyrimidin-4-one involves binding interactions with the COX-2 enzyme . The compound acts as an inhibitor, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
In animal models, the compound has shown dose-dependent anti-nociceptive activity . Specific details on the threshold effects, as well as any toxic or adverse effects at high doses, are not currently available in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The tricyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted tricyclic compounds .
Scientific Research Applications
11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one
- 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile
- 11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
What sets 11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one apart is its specific tricyclic structure and the presence of a chloromethyl group, which imparts unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-6-7-5-10(16)15-9-4-2-1-3-8(9)14-11(15)13-7/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXGCKHJLCJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214882 | |
| Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62773-10-8 | |
| Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62773-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



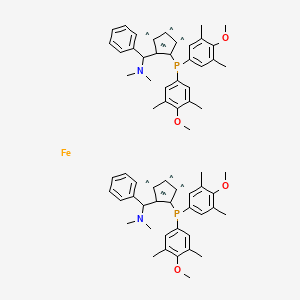
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)
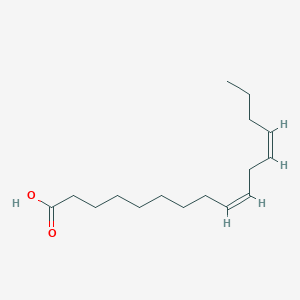
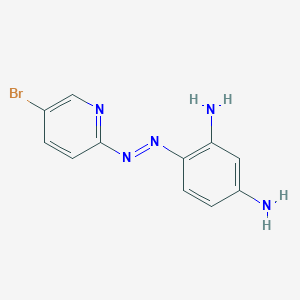
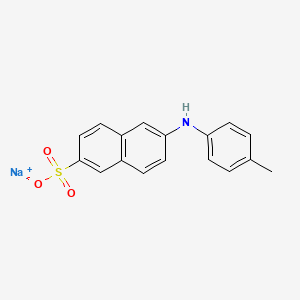
![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
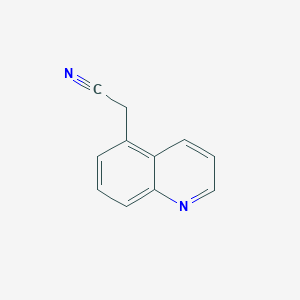


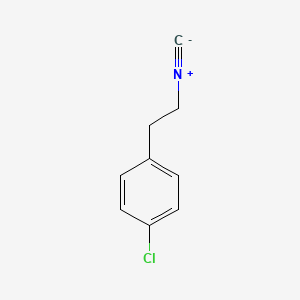
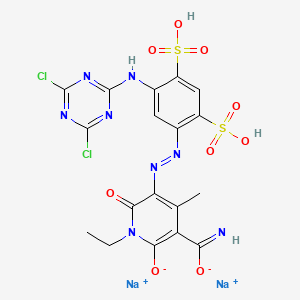
![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)
